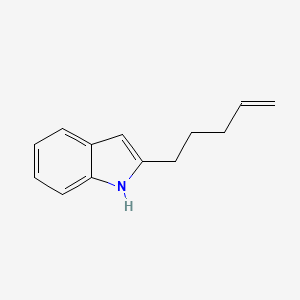

2-(Pent-4-EN-1-YL)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

683800-26-2 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-pent-4-enyl-1H-indole |

InChI |

InChI=1S/C13H15N/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h2,5-7,9-10,14H,1,3-4,8H2 |

InChI Key |

UOSTWTNWCKOFTN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pent 4 En 1 Yl 1h Indole and Derived Architectures

Strategies for the Construction of the 1H-Indole Core Incorporating the Pent-4-en-1-yl Moiety

The synthesis of the 2-(pent-4-en-1-yl)-1H-indole core can be achieved through a variety of classical and modern synthetic organic chemistry techniques. These methods range from the historic Fischer indole (B1671886) synthesis to more contemporary palladium-catalyzed cross-coupling and cyclization reactions.

Fischer Indole Synthesis and Optimized Protocols for 2-Alkenyl Substitution

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgalfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the logical precursors are phenylhydrazine and 6-hepten-2-one (B3049758).

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Optimized Protocol: An optimized one-pot procedure involves heating a mixture of phenylhydrazine and 6-hepten-2-one in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgalfa-chemistry.com Polyphosphoric acid (PPA) or zinc chloride are commonly employed catalysts. alfa-chemistry.comnih.gov Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org A tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis using the corresponding alcohol, 6-hepten-2-ol, has also been developed, offering a safer and more convenient alternative to using the ketone directly. organic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| ZnCl₂ | Acetic Acid | 110-120 | 2-4 h | Moderate | alfa-chemistry.com |

| Polyphosphoric Acid (PPA) | Neat | 100-150 | 1-3 h | Good | nih.gov |

| [Ru₃(CO)₁₂]/BIPHEP, ZnCl₂ | Toluene | 130 (Microwave) | 30 min | High | organic-chemistry.org |

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches for C2-Functionalization

Palladium-catalyzed reactions have emerged as powerful tools for the direct and selective functionalization of the indole nucleus. The C2 position of indole can be directly alkenylated through various cross-coupling strategies.

One prominent method is the Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) with pent-4-en-1-ol, followed by deoxygenation, or directly with a suitable pentenyl derivative.

Another powerful technique is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org A synthetic route could involve the coupling of a 2-haloindole with pent-4-yn-1-ol, followed by selective reduction of the alkyne to an alkene.

Direct C-H activation at the C2 position of an unprotected indole with a pentenyl halide or triflate is also a feasible approach, often requiring a directing group on the indole nitrogen to achieve high C2 selectivity.

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Heck Reaction | 2-Bromoindole | 5-Bromopent-1-ene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Moderate-Good |

| Sonogashira Coupling | 2-Iodoindole | Pent-4-yn-1-ol | Pd(PPh₃)₄, CuI | Et₃N | THF/DMF | Good |

| Direct C-H Alkenylation | N-Pyridylsulfonylindole | Pent-4-enyl triflate | Pd(OAc)₂ | K₂CO₃ | DMA | Good |

N-Alkylation Methodologies for Introducing the 1-(Pent-4-en-1-yl) Substituent on Indoles

While the primary focus is on the 2-substituted isomer, the synthesis of the corresponding N-alkylated indole, 1-(pent-4-en-1-yl)-1H-indole, is also of interest for creating diverse molecular architectures. The N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. mdpi.com

For the introduction of the pent-4-en-1-yl group, indole can be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), followed by the addition of a 5-halopent-1-ene, such as 5-bromo-1-pentene. google.comlibretexts.org

More advanced methods include palladium-catalyzed enantioselective aza-Wacker-type reactions, which can introduce chiral centers on the N-alkyl chain. nih.gov

| Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| NaH | 5-Bromo-1-pentene | DMF | 25-60 | 2-6 h | High |

| K₂CO₃ | 5-Iodo-1-pentene | Acetonitrile | 80 | 12-24 h | Good |

| DBU | Dimethyl Carbonate (for methylation) | Neat | 90-95 | 7 h | High |

Cyclization and Demethylation Protocols Facilitating 2-Substituted Indole Formation

Classical indole syntheses, such as the Madelung and Bischler-Möhlau syntheses, provide alternative cyclization strategies for constructing the indole core.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgresearchgate.net To synthesize this compound via this route, one would start with N-(pent-4-enoyl)-o-toluidine and treat it with a strong base like sodium ethoxide at elevated temperatures.

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. wikipedia.orgdrugfuture.com While historically plagued by harsh conditions, modern modifications have improved its utility. wikipedia.orgchemeurope.com

While "demethylation" was specified, its direct and general application in the primary synthesis of 2-alkenyl indoles is not a mainstream strategy. It may refer to a deprotection step in a more complex synthetic sequence.

One-Pot, Multicomponent Synthetic Protocols for Indole Derivatives with Pentenyl Chains

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.

A plausible one-pot synthesis of this compound could involve a tandem Sonogashira coupling and cyclization reaction. For instance, 2-iodoaniline (B362364) could be reacted with a terminal alkyne bearing the pentenyl moiety in the presence of a copper/palladium catalyst system, followed by in situ cyclization to form the indole ring.

Functionalization of the Pent-4-en-1-yl Side Chain within the this compound Framework

The terminal alkene of the pent-4-en-1-yl side chain provides a reactive handle for a variety of chemical transformations, allowing for the diversification of the this compound scaffold.

Epoxidation: The terminal double bond can be readily epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation with hydrogen peroxide. rsc.orgchemistrysteps.com This transformation yields 2-(oxiran-2-ylpropyl)-1H-indole, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Vicinal diols can be prepared by dihydroxylation of the alkene. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgresearchgate.net Anti-dihydroxylation can be accomplished via the epoxidation-hydrolysis sequence.

Wacker Oxidation: The terminal alkene can be oxidized to a methyl ketone using a palladium(II) catalyst in the presence of an oxidant, a process known as the Wacker oxidation. alfa-chemistry.comnih.govlibretexts.org This would convert this compound into 2-(4-oxopentyl)-1H-indole.

Olefin Metathesis: The pentenyl side chain can participate in olefin metathesis reactions. For example, a ring-closing metathesis (RCM) could be performed if another alkene is introduced elsewhere in the molecule, such as on the indole nitrogen. wikipedia.orgorganic-chemistry.org This would lead to the formation of novel, fused-ring systems.

| Transformation | Reagents | Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(3-(oxiran-2-yl)propyl)-1H-indole |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | 2-(4,5-dihydroxypentyl)-1H-indole |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, DMF/H₂O | 5-(1H-indol-2-yl)pentan-2-one |

| Ring-Closing Metathesis (with N-allyl) | Grubbs' Catalyst | Fused polycyclic indole derivative |

Electrophilic Additions to the Terminal Alkene

The terminal double bond of the pentenyl substituent in this compound is susceptible to electrophilic addition reactions. These reactions proceed via the formation of a carbocation intermediate, with the regiochemical outcome typically governed by Markovnikov's rule. libretexts.orgyoutube.com This principle dictates that in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that is already bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orgchemistrysteps.com

For this compound, the addition of an electrophile, such as a hydrogen halide (e.g., HBr), to the terminal alkene would involve the protonation of the terminal carbon (C-5' of the pentenyl chain). This results in the formation of a more stable secondary carbocation at the C-4' position. libretexts.orgchemistrysteps.com Subsequent attack by the nucleophile (e.g., Br⁻) at this carbocation center yields the 1,2-addition product. chemistrysteps.com The reaction mechanism ensures a predictable regioselectivity, making it a reliable method for introducing functionality at the penultimate carbon of the side chain.

| Reactant | Reagent | Expected Major Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | 2-(4-Bromopentyl)-1H-indole | Markovnikov Addition |

Intramolecular Cyclization Reactions Involving the Alkenyl Group

The juxtaposition of the nucleophilic indole ring and the electrophilic center generated from the alkenyl chain allows for intramolecular cyclization, providing a powerful strategy for constructing fused-ring systems. encyclopedia.pubresearchgate.net These reactions are typically mediated by Brønsted or Lewis acids, which activate the terminal alkene towards nucleophilic attack by the indole.

The reaction is initiated by the protonation of the terminal double bond, forming a secondary carbocation at the C-4' position, analogous to the first step of electrophilic addition. However, instead of an external nucleophile, the electron-rich C-3 position of the indole ring acts as the internal nucleophile. This intramolecular electrophilic substitution results in the formation of a new carbon-carbon bond and the construction of a six-membered ring fused to the indole core. The resulting polycyclic structure is a tetrahydropyrido[1,2-a]indole derivative. This cyclization strategy is a key step in the synthesis of various alkaloid skeletons. encyclopedia.pub

| Reactant | Catalyst | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Trifluoroacetic acid (TFA) | 6-Methyl-1,2,3,4-tetrahydro-6H-pyrido[1,2-a]indole | Intramolecular Electrophilic Cyclization |

Selective Transformations of the Alkene Moiety (e.g., Hydroboration, Epoxidation)

The terminal alkene of this compound can be selectively transformed into other functional groups without affecting the indole core, significantly enhancing the synthetic utility of this building block.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the adjacent carbon in a concerted, syn-addition. masterorganicchemistry.com In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence applied to this compound provides a straightforward route to the corresponding primary alcohol, 5-(1H-indol-2-yl)pentan-1-ol.

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 5-(1H-Indol-2-yl)pentan-1-ol | Anti-Markovnikov Hydroxylation |

Epoxidation

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. bath.ac.uklibretexts.org A common and effective reagent for this transformation is a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.org This method is highly efficient for converting the terminal alkene of this compound into 2-(3-(oxiran-2-yl)propyl)-1H-indole. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities. libretexts.org Alternative epoxidation systems using metal catalysts with hydrogen peroxide or other oxidants can also be employed. organic-chemistry.orgmdpi.com

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA | 2-(3-(Oxiran-2-yl)propyl)-1H-indole | Epoxidation |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 Pent 4 En 1 Yl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Through the analysis of 1D and 2D NMR data, the connectivity and spatial arrangement of atoms within 2-(Pent-4-en-1-yl)-1H-indole can be unequivocally established.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring and the pentenyl side chain. The indole N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0 ppm). The aromatic protons of the benzene (B151609) ring portion of the indole nucleus are expected to resonate between δ 7.0 and 7.6 ppm, with characteristic coupling patterns. The proton at the C3 position of the indole ring should appear as a singlet or a finely split multiplet around δ 6.2-6.4 ppm.

For the pent-4-en-1-yl side chain, the terminal vinyl protons (=CH₂) are anticipated to appear in the δ 4.9-5.1 ppm region, and the internal vinyl proton (-CH=) would be a complex multiplet further downfield, around δ 5.8 ppm. The methylene protons adjacent to the indole ring (C1'-H₂) are expected to be deshielded and resonate around δ 2.8 ppm as a triplet. The other methylene protons of the chain would appear in the more upfield region of the spectrum (δ 1.8-2.2 ppm).

The ¹³C NMR spectrum provides information about the carbon framework. The indole ring carbons typically resonate in the aromatic region (δ 100-140 ppm). The C2 carbon, being attached to the alkyl substituent and the nitrogen atom, is expected at approximately δ 138-140 ppm. The carbons of the pentenyl side chain will have characteristic shifts, with the sp² carbons of the double bond appearing between δ 115 and 138 ppm, and the sp³ hybridized carbons resonating in the upfield region (δ 25-35 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-90 experiment would show signals only for the CH carbons (indole C3, C4, C5, C6, C7, and side chain C4'). The DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for the unambiguous assignment of the methylene groups in the pentenyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| 1 (N-H) | ~8.0 (br s) | - | - |

| 2 | - | ~139.0 | C |

| 3 | ~6.3 (s) | ~101.0 | CH |

| 3a | - | ~128.5 | C |

| 4 | ~7.5 (d) | ~120.0 | CH |

| 5 | ~7.1 (t) | ~121.0 | CH |

| 6 | ~7.2 (t) | ~122.0 | CH |

| 7 | ~7.6 (d) | ~111.0 | CH |

| 7a | - | ~136.0 | C |

| 1' | ~2.8 (t) | ~30.0 | CH₂ |

| 2' | ~1.8 (m) | ~31.0 | CH₂ |

| 3' | ~2.2 (q) | ~33.0 | CH₂ |

| 4' | ~5.8 (m) | ~138.0 | CH |

| 5' | ~5.0 (m) | ~115.0 | CH₂ |

Note: Predicted values are based on typical chemical shifts for substituted indoles and alkyl chains. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.netsdsu.eduyoutube.com For this compound, COSY is expected to show correlations between the adjacent protons in the pentenyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4', and H-4'/H-5'). It would also show the coupling network within the aromatic ring of the indole (H-4/H-5, H-5/H-6, H-6/H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.netsdsu.eduyoutube.com Each proton signal from the pentenyl chain and the indole ring (except the N-H proton) would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (two or three bond) ¹H-¹³C couplings, which is vital for connecting different parts of the molecule. researchgate.netsdsu.eduyoutube.com Key expected correlations for this compound include:

The methylene protons at C1' (δ ~2.8 ppm) showing correlations to the indole carbons C2 and C3.

The indole C3 proton (δ ~6.3 ppm) showing correlations to C2, C3a, and C1'.

Protons of the aromatic ring showing correlations to adjacent and geminal carbons, confirming the indole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. For instance, NOESY could reveal correlations between the C1' protons of the side chain and the C3 proton of the indole ring, indicating their spatial proximity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound, the molecular formula is C₁₃H₁₅N. The expected exact mass for the molecular ion [M]⁺• would be approximately 185.1204.

The fragmentation pattern observed in the mass spectrum provides further structural information. For 2-alkylindoles, a characteristic fragmentation is the benzylic cleavage, which would involve the breaking of the C1'-C2' bond of the pentenyl side chain. This would result in a highly stable resonance-stabilized cation at m/z 130, corresponding to the 2-methyl-1H-indole cation. Another potential fragmentation pathway could be a McLafferty rearrangement, involving the transfer of a hydrogen atom from the side chain to the indole ring, followed by the loss of a neutral alkene molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, the following characteristic absorption bands are expected:

N-H stretch: A sharp peak around 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. researchgate.netresearchgate.net

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) due to the C-H stretching of the indole ring and the vinyl group.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H stretching of the methylene groups in the pentenyl chain.

C=C stretch: A peak around 1640 cm⁻¹ for the alkene C=C double bond stretch, and peaks in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching vibrations of the indole ring. researchgate.net

=C-H bend (out-of-plane): Strong bands in the 910-990 cm⁻¹ region characteristic of the out-of-plane bending of the terminal vinyl group (-CH=CH₂).

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable for analogues)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no specific crystallographic data for this compound is currently available, studies on analogous indole derivatives, including complex indole alkaloids, have been successfully conducted. mdpi.commdpi.comresearchgate.net

For a molecule like this compound, obtaining a suitable single crystal for X-ray diffraction could be challenging due to the conformational flexibility of the pentenyl side chain. acs.org If a crystal structure were obtained, it would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also provide insight into the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H donor and potential π-π stacking interactions between the aromatic indole rings of adjacent molecules. These interactions govern the molecular packing in the solid state. mdpi.commdpi.com

Computational and Theoretical Investigations of 2 Pent 4 En 1 Yl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) has become a standard technique in chemistry for its balance of computational cost and accuracy in describing electronic systems. arxiv.org DFT calculations are instrumental in determining the ground-state electronic structure and optimizing the molecular geometry of indole (B1671886) derivatives. researchgate.net

For 2-(pent-4-en-1-yl)-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, would be employed to find the minimum energy structure. researchgate.net The calculations would provide optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The Valence Shell Electron Pair Repulsion (VSEPR) model provides a basic framework for predicting the local geometry around atoms. sydney.edu.aulibretexts.orglibretexts.org For instance, the nitrogen atom in the indole ring would exhibit a trigonal planar electron geometry. ucf.edu

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G level)**

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-C2 | 1.375 | C7a-N1-C2 | 109.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.2 |

| C3-C3a | 1.440 | C2-C3-C3a | 107.8 |

| N1-H1 | 1.010 | N1-C2-C(pentyl) | 125.0 |

| C(pentyl)-C(indole) | 1.510 | C3-C2-C(pentyl) | 124.8 |

Note: The data in this table is representative of typical values for 2-substituted indoles and serves as an illustrative example.

Conformational analysis is crucial for a molecule with a flexible side chain like the pentenyl group. By systematically rotating the dihedral angles of the side chain and performing geometry optimizations, a potential energy surface can be mapped out to identify the most stable conformers. researchgate.netmdpi.com For this compound, several low-energy conformers would be expected due to the rotational freedom around the C-C single bonds of the pentyl chain. The relative energies of these conformers determine their population at a given temperature.

Quantum Chemical Characterization of Reactivity and Proposed Reaction Mechanisms

Quantum chemical calculations are essential for understanding the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the indole nitrogen and the double bond of the pentenyl chain would be regions of interest.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.5 eV |

Note: These values are illustrative examples based on typical calculations for indole derivatives.

Computational methods are also invaluable for elucidating reaction mechanisms. rsc.org For this compound, an interesting reaction to study would be an intramolecular cyclization, such as a photo-induced Heck-type cyclization. nih.gov DFT calculations can be used to locate the transition state structures, calculate activation energy barriers, and determine the reaction pathway from reactants to products, thus providing a detailed mechanistic understanding. rsc.orgnih.gov

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes in different environments, such as in aqueous solution. nih.govnih.gov

An MD simulation of this compound would reveal how the flexible pentenyl side chain moves and folds. This is particularly important for understanding how the molecule might interact with biological targets. The simulation would track the trajectory of each atom, providing information on the accessible conformations, the stability of intramolecular interactions, and the timescale of conformational transitions. Analysis of the simulation could include root-mean-square deviation (RMSD) to monitor structural stability and radial distribution functions to understand solvation effects.

In Silico Predictions of Structure-Property Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate the chemical structure of compounds with their properties, such as biological activity or toxicity. ijpsr.comnih.gov These models are valuable in drug design for predicting the activity of new compounds. mdpi.comeurjchem.com

A QSAR study for a series of 2-substituted indoles, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Statistical methods like multiple linear regression are then used to create an equation that relates these descriptors to the observed activity. ijpsr.comnih.gov

Table 3: Example of a Hypothetical QSAR Equation for a Series of Indole Derivatives

| Dependent Variable | Equation | Statistical Parameters |

|---|

Note: This equation is a hypothetical example to illustrate the form of a QSAR model. r² is the squared correlation coefficient and q² is the cross-validated squared correlation coefficient.

Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.

Exploration of Photo-Physical Processes in 2-Substituted Indoles

The photophysical properties of indole and its derivatives are of great interest, partly because the indole moiety is the chromophore of the amino acid tryptophan. iisertirupati.ac.inresearchgate.net Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to study the excited electronic states of these molecules. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For 2-substituted indoles, the nature and position of the substituent can significantly affect the photophysical properties. researchgate.net The calculations can help understand phenomena like intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from one part of the molecule to another. researchgate.netrsc.org The excited-state dynamics of indoles can be complex due to the involvement of multiple close-lying excited states. iisertirupati.ac.inresearchgate.net

Table 4: Calculated Electronic Transitions for this compound (Illustrative TD-DFT Results)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S1 | 4.35 | 285 | 0.12 |

| S2 | 4.88 | 254 | 0.25 |

Note: This data is illustrative of typical TD-DFT results for indole derivatives.

These theoretical investigations provide a comprehensive understanding of the electronic, structural, reactive, and photophysical properties of this compound, guiding further experimental work and applications.

Chemical Reactivity and Advanced Synthetic Transformations of 2 Pent 4 En 1 Yl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus and Regioselectivity Considerations

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The reaction's regioselectivity is predominantly governed by the stability of the cationic intermediate, known as the sigma complex. For the indole nucleus, electrophilic attack at the C3 position is overwhelmingly favored. This preference is because the resulting intermediate allows the positive charge to be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene (B151609) ring, a key stabilizing feature. stackexchange.com

The presence of the C2-(pent-4-en-1-yl) substituent, an alkyl group, has a minor electronic influence on the regioselectivity. As a weak electron-donating group, it slightly activates the indole ring towards electrophilic attack but does not alter the intrinsic preference for the C3 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on 2-(pent-4-en-1-yl)-1H-indole are expected to yield the corresponding 3-substituted products with high selectivity.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Alkylindoles

| Reaction | Electrophile | Typical Reagents | Major Product |

|---|---|---|---|

| Nitration | NO₂+ | HNO₃/H₂SO₄ | 2-Alkyl-3-nitro-1H-indole |

| Halogenation | Br⁺, Cl⁺ | NBS, NCS | 3-Bromo-2-alkyl-1H-indole |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 2-Alkyl-3-acyl-1H-indole |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, DMF: Dimethylformamide

Functionalization at the N1-Position: Alkylation and Acylation Reactions

The nitrogen atom (N1) of the indole ring in this compound possesses a reactive proton that can be readily removed by a base to form a nucleophilic indolide anion. This anion can then participate in various substitution reactions to introduce functional groups at the N1 position, a common strategy for modifying the properties of indole derivatives or for installing protecting groups.

Alkylation: N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide. rsc.orgrsc.org This process allows for the introduction of a wide range of alkyl or benzyl (B1604629) groups onto the indole nitrogen.

Acylation: N-acylation introduces an acyl group, converting the indole into an N-acylindole, which is a motif present in many pharmaceuticals. beilstein-journals.org While reactive reagents like acyl chlorides can be used, they may lack functional group tolerance. Milder and more chemoselective methods have been developed, such as the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org This approach avoids the harsh conditions associated with traditional methods. beilstein-journals.org

Table 2: Representative N1-Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | 1. NaH, THF2. CH₃I | 2-(Pent-4-en-1-yl)-1-methyl-1H-indole |

| N-Benzylation | 1. KOH, DMSO2. BnBr | 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole |

THF: Tetrahydrofuran, DMSO: Dimethyl sulfoxide, BnBr: Benzyl bromide

Reactions Involving the C2-Alkenyl Substituent: Ring-Closing Metathesis and Cascade Cyclizations

The terminal alkene in the pentenyl side chain of this compound is a key functional handle for constructing new ring systems. Ring-closing metathesis (RCM) and cascade cyclizations are powerful strategies that leverage this reactivity to build complex molecular architectures.

Ring-Closing Metathesis (RCM): RCM is a transformative reaction in organic synthesis that forms cyclic alkenes from dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). wikipedia.orgorganic-chemistry.org For RCM to occur on this compound, another alkene must be present in the molecule, typically attached to the N1 position. The intramolecular metathesis reaction between the C2-pentenyl group and the N1-alkenyl group would forge a new carbon-carbon double bond, creating a macrocyclic structure containing the indole nucleus. The reaction is driven by the formation of a stable cyclic product and the release of a volatile small molecule, usually ethylene. wikipedia.org

Cascade Cyclizations: The alkenyl substituent can also act as a participant in cascade reactions, where a single event triggers a series of bond-forming cyclizations. For instance, a radical initiated at another position on the indole could be trapped by the pentenyl chain, leading to the formation of a new ring. Such cascade processes can stereoselectively generate complex polycyclic systems in a single, efficient step. rsc.orgrsc.org These reactions often provide access to unique scaffolds that are difficult to synthesize through other means. nih.govacs.org

Table 3: Cyclization Strategies Involving the C2-Alkenyl Substituent

| Reaction | Catalyst/Initiator | Substrate Requirement | Resulting Structure |

|---|---|---|---|

| Ring-Closing Metathesis | Grubbs Catalyst (Ru-based) | Second alkene tethered to N1 | Indole-fused macrocycle |

AIBN: Azobisisobutyronitrile

Metal-Catalyzed Transformations and Direct C-H Functionalization of the Indole Core

While the indole nucleus has inherent reactivity patterns (e.g., at C3), modern transition-metal catalysis enables the functionalization of otherwise unreactive C-H bonds. rsc.orgresearchgate.net This approach offers a powerful and atom-economical way to modify the indole core of this compound at positions that are inaccessible through traditional electrophilic substitution.

Direct C-H functionalization often employs palladium, rhodium, or copper catalysts. chim.itbohrium.com By using a directing group, which is often installed at the N1 position, the metal catalyst can be guided to a specific C-H bond, typically at the C2 or C7 positions. However, since the C2 position is already substituted in the target molecule, strategies would focus on the less reactive C-H bonds of the benzenoid ring (C4, C5, C6, C7). These transformations can be used to form new C-C, C-N, or C-O bonds, providing access to a diverse range of substituted indoles. chim.it For example, a directing group at N1 could facilitate a palladium-catalyzed arylation at the C7 position.

Table 4: Metal-Catalyzed C-H Functionalization Sites on the Indole Core

| Position | Catalyst System (Example) | Transformation |

|---|---|---|

| C3 | (Inherent Reactivity) | Electrophilic Substitution |

| C4 | Pd(OAc)₂ with directing group | Alkenylation |

Derivatization to Form Complex Polycyclic Indole Architectures and Macrocycles

The unique combination of a reactive indole nucleus and a versatile alkenyl side chain makes this compound an excellent precursor for the synthesis of complex polycyclic and macrocyclic structures. rsc.orghw.ac.uk These scaffolds are prevalent in natural products and pharmaceutically active compounds.

Polycyclic Architectures: Intramolecular reactions are a primary method for building these systems. For example, an intramolecular Heck reaction could be devised between the C2-pentenyl group and a halogenated C3 position. Similarly, cascade reactions, as mentioned previously, can rapidly build molecular complexity. rwth-aachen.denih.gov

Macrocycles: The synthesis of indole-containing macrocycles is an area of significant interest. researchgate.net Transition metal-catalyzed C-H activation strategies have emerged as powerful tools for macrocyclization. mdpi.com A derivative of this compound, featuring a long chain with a terminal alkyne tethered to another part of the molecule (e.g., the N1 or C3 position), could undergo an intramolecular metal-catalyzed coupling to form a large ring. Palladium-mediated annulation reactions are also powerful methods for creating macrocyclic systems that incorporate an indole ring. nih.gov

Table 5: Synthetic Strategies for Advanced Architectures

| Target Architecture | Key Strategy | Precursor Requirement |

|---|---|---|

| Fused Polycycle | Intramolecular Heck Reaction | Halogen at C3 or C4 |

| Fused Polycycle | Radical Cascade Cyclization | Radical initiator and trap |

| Macrocycle | Ring-Closing Metathesis | Second terminal alkene |

Molecular Interactions and Biochemical Relevance of 2 Pent 4 En 1 Yl 1h Indole

In Vitro Receptor Binding Studies and Affinities of Indole (B1671886) Derivatives with Pentenyl Side Chains

Detailed in vitro receptor binding studies specifically for 2-(Pent-4-en-1-yl)-1H-indole have not been reported in the scientific literature. Research on indole derivatives often focuses on their interaction with a wide array of biological targets, and the nature of the substituent at the 2-position of the indole ring is a critical determinant of this activity.

Investigation of Specific Receptor Subtype Interactions

While there is no specific information for this compound, studies on other indole derivatives have shown that modifications at the C2 position can influence binding to various receptor subtypes. For instance, different alkyl or aryl substitutions at this position can modulate affinity for serotonin (B10506), dopamine, or cannabinoid receptors. Without experimental data, the receptor binding profile of this compound remains speculative. Future research would need to employ a broad panel of receptor binding assays to determine its potential targets.

Ligand-Target Binding Kinetics and Thermodynamics in Cellular Models

Currently, there are no published studies on the ligand-target binding kinetics and thermodynamics of this compound in cellular models. Such studies are crucial for understanding the dynamic interactions between a ligand and its receptor, including association and dissociation rates, which ultimately define the compound's pharmacological effect.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Recognition Principles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a molecule with its biological target. nih.gov The indole nucleus is a versatile scaffold, and substitutions on the ring system significantly influence biological activity. mdpi.com

Influence of the Pent-4-en-1-yl Side Chain on Binding Profiles

The specific influence of the pent-4-en-1-yl side chain on the binding profile of a 2-substituted indole has not been elucidated. In general SAR studies of indole derivatives, the length, flexibility, and functionality of an alkyl or alkenyl side chain at the C2 position can impact receptor affinity and selectivity. The presence of a terminal double bond in the pentenyl group of this compound introduces a region of electron density and potential for specific pi-stacking or hydrophobic interactions within a receptor binding pocket. However, without comparative studies with other side chains (e.g., pentyl, hexenyl), the precise contribution of the pent-4-en-1-yl moiety cannot be determined.

Impact of Indole Ring Substitution Patterns on Biological Recognition

The substitution pattern on the indole ring is a well-established determinant of biological recognition for this class of compounds. Modifications at various positions (e.g., N1, C3, C5) can drastically alter a compound's pharmacological profile. For example, substitutions at the 5-position of the indole ring have been shown to be critical for the binding of certain derivatives to their targets. nih.gov The interplay between the pent-4-en-1-yl side chain at C2 and other potential substitutions on the indole nucleus would be a key area of investigation in future SAR studies.

Enzymatic Biotransformation Pathways and In Vitro Metabolic Stability

Information regarding the specific enzymatic biotransformation pathways and in vitro metabolic stability of this compound is not available. Generally, indole derivatives can undergo metabolism through several routes, including oxidation of the indole ring, particularly at the C3 position, to form oxindoles. The alkyl or alkenyl side chains can also be targets for metabolic enzymes, such as cytochrome P450s, leading to hydroxylation, epoxidation, or other oxidative modifications. The in vitro metabolic stability of indole derivatives can vary significantly depending on their substitution patterns, which can influence their susceptibility to enzymatic degradation. acs.org For instance, the introduction of certain functional groups can either block or promote metabolism at specific sites.

Future studies on this compound would involve incubation with liver microsomes or other metabolic enzyme systems to identify potential metabolites and determine its metabolic half-life.

Identification of Phase I and Phase II Metabolites through Analytical Techniques

The biotransformation of xenobiotics, such as this compound, is a critical process that determines their pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I and Phase II metabolic reactions, primarily occurring in the liver. nih.govlongdom.org

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically making it more polar. nih.govfiveable.me This is mainly achieved through oxidation, reduction, or hydrolysis, with cytochrome P450 (CYP) enzymes playing a predominant role. longdom.org For an indole-containing compound like this compound, Phase I metabolism is expected to occur at two primary sites: the indole nucleus and the pentenyl side chain.

Indole Ring Oxidation: The indole ring is susceptible to oxidation by CYP enzymes. nih.govresearchgate.net Studies on indole metabolism have shown that enzymes like CYP2A6 and CYP2C19 can catalyze hydroxylation at various positions of the ring to form products such as 3-hydroxyindole (indoxyl), 6-hydroxyindole, and oxindole. researchgate.netacs.org

Pentenyl Chain Oxidation: The unsaturated pentenyl side chain is another likely site for metabolic attack. Research on compounds with a pent-4-enyl tail, such as certain synthetic cannabinoids, has identified key metabolic pathways. nih.gov These include epoxidation of the terminal double bond, followed by hydrolysis to a dihydrodiol, as well as hydroxylation at various positions along the alkyl chain. nih.gov N-dealkylation, proceeding through hydroxylation of the carbon adjacent to the indole nitrogen, is also a documented pathway for N-substituted indoles. nih.gov

Phase II Metabolism: Following Phase I, the modified, more polar metabolites often undergo Phase II conjugation reactions. longdom.orgusmlestrike.com In this phase, an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. fiveable.meusmlestrike.com The hydroxyl groups introduced during Phase I on either the indole ring or the pentenyl chain would be primary sites for glucuronidation or sulfation.

Analytical Techniques for Metabolite Identification: The identification and structural elucidation of these metabolites rely on sophisticated analytical techniques. A combination of a separation method, like liquid chromatography (LC), with a detection method, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is standard practice. arome-science.comsysrevpharm.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for metabolite profiling due to its high sensitivity and ability to measure the mass-to-charge ratio of metabolites and their fragments, allowing for their identification and quantification. nih.govcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of novel metabolites. arome-science.comsysrevpharm.org It provides detailed information about the chemical structure of a molecule with high reproducibility. arome-science.com

The table below summarizes the potential metabolites of this compound and the primary analytical methods used for their characterization.

| Potential Metabolite | Metabolic Pathway (Phase) | Likely Site of Modification | Primary Analytical Technique |

| Hydroxylated indole analogues | Oxidation (Phase I) | Indole Ring (e.g., C3, C6) | LC-MS/MS, NMR |

| Dihydrodiol analogue | Epoxidation/Hydrolysis (Phase I) | Pentenyl Chain (C4'-C5' double bond) | LC-MS/MS, NMR |

| Hydroxylated pentenyl analogues | Oxidation (Phase I) | Pentenyl Chain (various positions) | LC-MS/MS, NMR |

| Glucuronide conjugates | Glucuronidation (Phase II) | Hydroxyl groups on ring or chain | LC-MS/MS |

| Sulfate conjugates | Sulfation (Phase II) | Hydroxyl groups on ring or chain | LC-MS/MS |

Evaluation of Metabolic Reactivity and Stability in Biological Systems

Metabolic stability is a key determinant of a compound's pharmacokinetic properties, influencing its half-life and bioavailability. researchgate.net It is defined as the susceptibility of a compound to biotransformation and is typically evaluated in early stages of drug discovery using in vitro models. wuxiapptec.com

In Vitro Assessment of Metabolic Stability: The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. researchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.comnih.gov

Liver Microsomes: These are subcellular fractions that are rich in Phase I enzymes, particularly cytochrome P450s, making them ideal for evaluating oxidative metabolism. wuxiapptec.comnih.gov

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of a compound's metabolic fate. researchgate.net

In these assays, the test compound is incubated with the enzyme source (e.g., human liver microsomes), and the decrease in the concentration of the parent compound is monitored over time. springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to quantify metabolic stability. researchgate.net

The following table presents hypothetical metabolic stability data for this compound across different species, a common practice in preclinical development to predict human pharmacokinetics.

| Species | Test System | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 25 | 27.7 |

| Rat | Liver Microsomes | 15 | 46.2 |

| Dog | Liver Microsomes | 40 | 17.3 |

Note: The data in this table is illustrative and intended to represent typical results from such an assay.

Interaction with Biomolecular Targets (e.g., DNA, proteins, enzymes, focusing on molecular mechanisms)

The biological effects of this compound are dictated by its interactions with various biomolecular targets. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of proteins and nucleic acids. nih.govresearchgate.net

Interaction with Proteins and Enzymes: Indole derivatives are known to bind to enzymes through various mechanisms, often mimicking the structure of endogenous ligands. researchgate.net

Enzyme Inhibition: The indole moiety can fit into the active sites of enzymes, leading to inhibition. For example, various indole derivatives have been developed as inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase. tandfonline.commdpi.com Molecular docking studies suggest that these interactions are stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. mdpi.comfrontiersin.org

Receptor Binding: The electron-rich indole ring can participate in π–π stacking and cation–π interactions within receptor binding pockets. mdpi.com

Metabolic Enzyme Binding: As a substrate, this compound must bind to the active site of cytochrome P450 enzymes for metabolism to occur. nih.govutah.edu Molecular docking studies of other indole compounds with CYP enzymes have helped elucidate the specific orientations required for metabolism. utah.edu

Interaction with DNA: The planar indole ring system allows for potential interactions with DNA. nih.govresearchgate.net Non-covalent interactions are the most common and can occur via several modes:

Groove Binding: The molecule fits into the minor or major groove of the DNA double helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com Studies with indole-3-propionic acid have shown it binds to the A-T rich minor groove of DNA, forming hydrogen bonds between the indole NH group and the thymine (B56734) carbonyl oxygen. mdpi.com

Intercalation: The planar aromatic ring system inserts itself between the base pairs of DNA. This mode of binding often leads to significant changes in the DNA structure. mdpi.com

Covalent Binding: While less common for the parent compound, reactive metabolites generated during Phase I metabolism can form covalent adducts with DNA, which can lead to toxicity. utah.edu

The table below outlines potential biomolecular targets for this compound and the molecular mechanisms governing these interactions.

| Biomolecular Target | Potential Mode of Interaction | Key Molecular Forces Involved | Potential Consequence |

| Enzymes (e.g., Kinases, COX) | Competitive Inhibition | Hydrogen bonding, Hydrophobic interactions | Modulation of enzyme activity |

| Receptors (e.g., GPCRs) | Agonism/Antagonism | π–π stacking, Cation–π interactions | Signal transduction modulation |

| Cytochrome P450 | Substrate Binding | Hydrophobic interactions, Hydrogen bonding | Metabolism of the compound |

| DNA | Minor Groove Binding | Hydrogen bonding, Hydrophobic interactions | Modulation of DNA replication/transcription |

Comparative Analysis of Biological Interactions with Related Indole and Indazole Analogues

Indazole is a structural isomer of indole, where the nitrogen atom in the five-membered ring is shifted. It is often used as a bioisostere for the indole ring in medicinal chemistry, as both scaffolds share similar sizes, shapes, and physicochemical properties, allowing them to engage with similar biological targets. researchgate.netpnrjournal.com Both indole and indazole derivatives are known to possess a wide array of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

Structural and Electronic Differences: While structurally similar, the placement of the nitrogen atoms in the bicyclic system results in different electronic properties and hydrogen bonding capabilities. In 1H-indole, the nitrogen atom is a hydrogen bond donor, whereas in 1H-indazole, the N1 nitrogen is also a hydrogen bond donor, but the N2 nitrogen acts as a hydrogen bond acceptor. These differences can lead to distinct binding orientations and affinities for biological targets.

Comparative Metabolism: The structural differences also influence metabolic pathways. A comparative study of synthetic cannabinoids containing either an indole or an indazole core, both with a pent-4-enyl tail, revealed significant differences in their metabolism. N-dealkylation was identified as a key metabolic pathway for the indole-containing compounds but was not observed for the indazole analogues. nih.gov This suggests that the indole nitrogen and its adjacent carbon are more susceptible to oxidative metabolism in this context than the corresponding atoms in the indazole ring system.

Comparative Biological Activity: The bioisosteric relationship often, but not always, translates to similar biological activities.

Similarities: Both indole and indazole derivatives have been successfully developed as inhibitors for the same enzyme classes, such as kinases. nih.gov

Differences: The subtle electronic and structural differences can be exploited to achieve selectivity for specific receptor subtypes or enzyme isoforms. For example, the precise geometry and hydrogen bonding pattern required for high-affinity binding to a specific target might be better achieved with one scaffold over the other.

The following table provides a comparative summary of key features between indole and indazole analogues relevant to their biological interactions.

| Feature | Indole Analogues | Indazole Analogues | Reference |

| Core Structure | Fused benzene (B151609) and pyrrole (B145914) rings | Fused benzene and pyrazole (B372694) rings | nih.govnih.gov |

| Hydrogen Bonding | N-H donor | N-H donor (N1), N acceptor (N2) | N/A |

| Common Biological Activities | Anticancer, Anti-inflammatory, Antihypertensive | Anticancer, Anti-inflammatory, Antihypertensive | nih.govresearchgate.net |

| Metabolism (Pentenyl Side Chain) | Undergoes N-dealkylation | N-dealkylation not observed | nih.gov |

| Medicinal Chemistry Role | Privileged scaffold | Common bioisostere/surrogate for indole | pnrjournal.com |

Future Research Directions and Emerging Opportunities for 2 Pent 4 En 1 Yl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of indole (B1671886) derivatives has evolved significantly, moving towards greener and more efficient methodologies. researchgate.net Future research on 2-(Pent-4-en-1-yl)-1H-indole will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Current strategies often rely on multi-step processes or harsh reaction conditions. The development of innovative one-pot or tandem reactions from readily available starting materials represents a significant goal.

Key areas for exploration include:

Catalyst Innovation: While palladium-catalyzed cyclizations of 2-alkenylanilines are effective, future work could explore the use of more abundant and less toxic metal catalysts, such as iron or copper, or even metal-free catalytic systems. nih.govmdpi.com

Green Chemistry Principles: The application of sustainable practices, such as using benign solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times, and designing processes with high atom economy, will be crucial. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Approaches |

|---|---|---|---|

| Metal-Free Cyclization | Avoids toxic heavy metals, lower cost. | Requires development of novel catalysts or reaction conditions (e.g., iodine-mediated, acid-catalyzed). | DDQ or NIS mediation, selenium catalysis. nih.gov |

| One-Pot Multicomponent Reaction | High efficiency, reduced waste from intermediate purification steps. | Identifying compatible starting materials and reaction conditions for a cascade sequence. | Ugi multicomponent reaction followed by cyclization. rsc.org |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns using visible light. | Designing appropriate photocatalysts and reaction partners for the specific indole target. | Radical cascade reactions initiated by photoredox catalysis. acs.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Optimizing reaction kinetics and engineering a suitable reactor setup. | Adapting known batch syntheses to a continuous flow system. |

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The dual functionality of this compound—the nucleophilic indole core and the reactive terminal alkene—provides a rich platform for exploring complex chemical transformations. Future research should aim to harness this reactivity to construct intricate molecular architectures that would be difficult to access through conventional means.

Emerging opportunities in this area include:

Intramolecular Cascade Reactions: The pentenyl chain is perfectly positioned to participate in intramolecular reactions. Acid-catalyzed or transition-metal-mediated cyclizations could lead to the formation of novel fused-ring systems, potentially generating polycyclic indole alkaloids. rsc.orgacs.org

Alkene Metathesis: The terminal alkene can undergo ring-closing, ring-opening, or cross-metathesis reactions, providing a powerful tool for carbon-carbon bond formation and the synthesis of macrocycles or complex oligomers.

Photocatalytic Transformations: Visible-light photoredox catalysis can generate radical species under mild conditions, enabling previously inaccessible transformations. acs.org This could be used to initiate radical cyclizations or additions across the pentenyl double bond, leading to diverse functionalized indole derivatives.

Regioselective Functionalization: Developing methods for the selective functionalization of either the indole C3 position or the terminal alkene would allow for the controlled elaboration of the molecular scaffold. Ruthenium-catalyzed C-H alkenylation is one such modern technique for modifying the indole core. beilstein-journals.orgnih.gov

| Reaction Type | Description | Potential Product Class | Key Enabler |

|---|---|---|---|

| Intramolecular Hydroamination/Cyclization | Addition of the indole N-H across the terminal alkene. | Fused piperidine-indole systems. | Acid or transition metal catalysis. |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition involving the alkene, an alkyne, and carbon monoxide. | Complex polycyclic ketones. | Cobalt or rhodium catalysts. |

| Radical Cascade Cyclization | Generation of a radical on the indole ring or side chain that triggers a series of cyclization events. | Diverse polycyclic indole alkaloids. acs.org | Photoredox or radical initiators. |

| Diels-Alder Reaction | Using the terminal alkene as a dienophile in a [4+2] cycloaddition. | Carbazole or other fused aromatic systems after subsequent oxidation. | Thermal or Lewis acid catalysis. |

Integration into Advanced Materials Science and Nanotechnology Applications

The unique electronic properties of the indole ring, combined with the polymerizable handle of the pentenyl group, make this compound an attractive building block for advanced materials. Future research can bridge its synthetic chemistry with materials science and nanotechnology.

Potential applications to be explored are:

Conductive Polymers: The indole nucleus can be electropolymerized to form conductive materials. The pentenyl side chain offers a site for secondary polymerization or cross-linking, allowing for the creation of novel copolymers with tunable electronic and mechanical properties.

Organic Electronics: Indole derivatives are investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pentenyl chain could be used to improve solubility, film morphology, or to anchor the molecule to electrode surfaces.

Biosensors: The indole scaffold can be functionalized to selectively bind to specific biomolecules. By immobilizing this compound onto a sensor surface via the alkene, highly sensitive and selective biosensors could be developed.

Functional Nanomaterials: The terminal alkene provides a covalent attachment point for grafting the molecule onto the surface of nanoparticles (e.g., gold, silica, quantum dots). This could impart new functionalities to the nanomaterials, such as fluorescence, biological targeting, or drug-carrying capacity.

Deeper Mechanistic Understanding of Biochemical Interactions through Advanced Biophysical and Structural Biology Techniques

Indole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govnrfhh.comnih.gov A critical future direction is to elucidate the specific molecular interactions of this compound and its analogues with protein targets. This requires the application of sophisticated biophysical and structural biology methods.

Key techniques and their potential applications include:

Binding Affinity and Thermodynamics: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), kinetics (kon/koff), and the thermodynamic driving forces (enthalpy and entropy) of the interaction. nih.gov

Structural Elucidation: High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

Solution-State Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction in solution, providing insights into which parts of the molecule and the protein are involved in binding. Using fluorinated analogues, such as 5-fluoro- or 6-fluoro-2-(pent-4-en-1-yl)-1H-indole, in ¹⁹F NMR studies can be a powerful way to probe conformational changes upon binding. acs.org

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics. nih.gov | Quantifying the real-time interaction with an immobilized protein target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Determining the complete thermodynamic profile of the binding event. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Visualizing the precise binding mode and key intermolecular interactions. |

| NMR Spectroscopy | Identification of binding site, conformational changes, weak interactions. nih.gov | Mapping the interaction surface and studying dynamic changes in solution. |

| Thermal Shift Assay (TSA) | Changes in protein thermal stability upon ligand binding. nih.gov | High-throughput screening for identifying protein targets and confirming binding. |

Computational Design and Prediction of Novel Analogues with Precisely Tuned Molecular Profiles for Specific Academic Investigations

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. indexcopernicus.comijmps.org For this compound, these approaches can accelerate the discovery of new analogues with tailored properties for specific research purposes, from probing biological pathways to developing new materials.

Future research should leverage computational tools for:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of this compound analogues with their biological activity. nih.govnih.gov This allows for the prediction of the activity of virtual compounds, guiding synthetic efforts toward more potent molecules.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of analogues within the active site of a protein target. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and understand the dynamic nature of the interaction.

Pharmacokinetic Profiling (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. indexcopernicus.com This early-stage assessment helps to prioritize compounds with favorable drug-like properties, reducing late-stage failures in drug development pipelines.

De Novo Design: Algorithmic approaches can be used to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or for possessing desired electronic properties for materials science applications.

| Computational Method | Purpose | Application Example |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. jocpr.com | Develop a model to predict the anticancer activity of new indole derivatives. |

| Molecular Docking | Predict the binding mode of a ligand to a receptor. nih.gov | Screen a virtual library of analogues against a specific protein kinase. |

| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms and molecules over time. | Assess the stability of a ligand-protein complex and calculate binding free energy. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. indexcopernicus.comijmps.org | Filter out virtual compounds with predicted poor oral bioavailability or high toxicity. |

| Density Functional Theory (DFT) | Calculate electronic structure and properties. tandfonline.com | Predict the HOMO-LUMO gap of new analogues for organic semiconductor applications. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(Pent-4-en-1-yl)-1H-indole, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via transition metal-mediated cross-coupling reactions. For example, Pd-catalyzed alkylation of 1H-indole precursors with pent-4-en-1-yl halides has been reported, achieving yields up to 93% under optimized conditions (e.g., using 5-chloropent-1-ene as the alkylating agent). Key factors include stoichiometric ratios (e.g., 2:1 excess of the alkylating agent), reaction duration (16 hours), and purification via column chromatography on neutral alumina . Alternative routes, such as Wittig reactions using indole-2-carboxaldehyde derivatives, may yield lower efficiencies (~32%) due to steric hindrance .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight verification (e.g., [M+H]+ ion at m/z 281.1469) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, resolves regiochemical assignments (e.g., distinguishing indole C3 substitution from side-chain protons). Purity is validated via HPLC or TLC with UV detection, as described in pharmacopeial standards .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

- Answer : While no occupational exposure limits are specified for this compound, standard precautions for indole derivatives apply: use fume hoods, wear nitrile gloves, and employ face shields. Stability tests under varying temperatures (4°C to 25°C) and inert atmospheres (N2/Ar) are recommended to prevent oxidation of the pent-4-en-1-yl group .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure of this compound derivatives, and how can SHELX programs address them?

- Answer : Small-molecule crystallography using SHELXL requires high-resolution data (<1.0 Å) to resolve disorder in the pent-4-en-1-yl chain. Twinning or pseudosymmetry may necessitate the use of SHELXD for structure solution and SHELXE for density modification. For macromolecular complexes (e.g., receptor-bound indoles), SHELXPRO interfaces with refinement tools to handle low-resolution data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound analogs?

- Answer : Focus on modifying the indole core (e.g., halogenation at C5/C6) and the pent-4-en-1-yl chain length. Use in vitro assays (e.g., calcium flux for GPCR activity) and compare binding affinities against reference compounds like Calhex-231. Molecular docking with GPCR homology models (e.g., calcium-sensing receptors) identifies critical hydrophobic interactions .

Q. What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

- Answer : Density functional theory (DFT) calculates oxidation potentials of the pent-4-en-1-yl group to predict CYP450-mediated degradation. ADMET predictors (e.g., SwissADME) model logP values and aqueous solubility, while molecular dynamics simulations assess membrane permeability .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved for this compound?

- Answer : Discrepancies may arise from poor bioavailability or off-target effects. Perform pharmacokinetic profiling (plasma half-life, tissue distribution) in rodent models. Use isotopic labeling (e.g., 14C-indole) to track metabolite formation via LC-MS/MS .

Q. What spectroscopic techniques differentiate regioisomers of this compound derivatives (e.g., C3 vs. C5 substitution)?

- Answer : 2D NMR (COSY, NOESY) identifies through-space interactions between the pent-4-en-1-yl chain and indole protons. IR spectroscopy detects shifts in N-H stretching (3400–3500 cm⁻¹) caused by hydrogen bonding in specific regioisomers .

Q. How can researchers assess the ecological impact of this compound during disposal?

- Answer : Follow OECD guidelines for biodegradability (Test 301F) and aquatic toxicity (Daphnia magna EC50). Use GC-MS to detect environmental persistence and bioaccumulation factors .

Methodological Notes

- Synthesis Optimization : Prioritize Pd-mediated coupling for scalability; optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .

- Data Contradiction : Cross-validate crystallographic results with computational geometry (e.g., Mercury CSD) to resolve structural ambiguities .

- Advanced Characterization : Combine X-ray crystallography with solid-state NMR to probe dynamic disorder in the alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.